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Erbium silicide

Schottky Barrier MOSFETs Ohmic Contacts n-type Silicon

Achieving low-resistance, thermally stable ohmic contacts to n-Si in sub-100 nm CMOS nodes remains challenging. Erbium silicide (ErSi2-x) directly addresses this with its exceptionally low electron Schottky barrier height (0.34-0.43 eV) and low sheet resistance (<30 Ω/sq). • Forms at ≤300 °C via RTA, compatible with SOI thermal budgets. • Enables ultra-shallow source/drain junctions for 50 nm gate-length SB-MOSFETs. • High thermal stability up to 1000 °C ensures backend process integrity. Sourced as high-purity powder or sputtering targets for advanced semiconductor R&D and pilot-line integration.

Molecular Formula ErSi2
Molecular Weight 223.43
CAS No. 12434-16-1
Cat. No. B1143583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErbium silicide
CAS12434-16-1
SynonymsERBIUM SILICIDE
Molecular FormulaErSi2
Molecular Weight223.43
Structural Identifiers
SMILES[Si]#[Si].[Er]
InChIInChI=1S/Er.Si2/c;1-2
Commercial & Availability
Standard Pack Sizes50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erbium Silicide Properties and Technical Baseline


Erbium silicide, commonly represented as ErSi2−x (where x denotes Si deficiency), is a rare-earth transition metal silicide that forms an intermetallic compound with a hexagonal AlB2-type crystal structure [1]. It is a metallic conductor characterized by a low work function and high thermal stability, enabling it to form highly stable, low-resistance contacts on both n-type and p-type silicon substrates [1]. This material is primarily synthesized via solid-state reaction of Er thin films with Si substrates, typically by sputtering or evaporation followed by rapid thermal annealing (RTA), forming at temperatures as low as 300 °C and remaining stable up to 1000 °C [2].

Why Erbium Silicide Substitution Fails


Rare-earth silicides, such as those of Gd, Dy, Er, and Yb, share the same hexagonal AlB2 crystal structure (h-RESi1.7), but their formation kinetics, epitaxial quality, and resulting electrical properties differ significantly [1]. For example, the Schottky barrier height (SBH) on n-type Si—a critical parameter for ohmic contact formation—varies systematically across the lanthanide series due to differences in work function and interface chemistry [1]. Additionally, the temperature at which the hexagonal phase forms during solid-state reaction correlates with the lattice parameter of the metal, leading to process-specific integration challenges that cannot be generalized [1]. These fundamental differences in materials properties and processing windows preclude generic substitution without extensive device re-optimization.

Erbium Silicide Performance Benchmarks


Low Electron Schottky Barrier Height

Erbium silicide (ErSi2−x) exhibits an electron Schottky barrier height (SBH) of 0.343–0.427 eV on n-Si(100) after annealing at 500–600 °C [1]. This is among the lowest reported SBH values for any metal silicide on n-type Si. For comparison, the SBH for rare-earth silicides as a class on n-Si is reported in the range of 0.3–0.4 eV, with Er representing the lower bound [2]. In contrast, other common silicides used for contacts, such as TiSi2 and CoSi2, exhibit SBHs in the range of 0.5–0.6 eV [2]. This lower barrier directly translates to reduced contact resistance in n-type devices.

Schottky Barrier MOSFETs Ohmic Contacts n-type Silicon

Low Resistivity in Ultra-Thin Film Contacts

Erbium silicide (ErSi2) thin films demonstrate a bulk resistivity as low as 30 μΩ·cm [1]. For ultra-thin film applications, such as source/drain contacts in decananometer-scale transistors, ErSi1.7 maintains a sheet resistance of less than 30 Ω/sq even for line widths below 100 nm [2]. These values are competitive with other low-resistivity silicides like CoSi2 (≈15–20 μΩ·cm) and NiSi (≈15 μΩ·cm), making ErSi2 a viable metallization option where low SBH is the primary design constraint [1].

Contact Resistivity nMOSFET Source/Drain Metallization

High-Temperature Phase Stability and Formation Kinetics

The formation of the hexagonal ErSi1.7 phase occurs at a specific temperature during solid-state reaction, which is distinct from other rare-earth silicides. A comparative study of Y, Gd, Dy, Er, and Yb disilicides on Si(100) revealed that the formation temperature of the h-RESi1.7 phase scales with the lattice parameter of the rare-earth metal [1]. Erbium silicide, once formed, is stable up to 1000 °C, demonstrating a wide process window for subsequent high-temperature fabrication steps [2]. In contrast, some rare-earth silicides can undergo phase transformations at higher temperatures (e.g., to tetragonal or orthorhombic phases), which can alter their electrical properties [1].

Phase Stability Rapid Thermal Annealing Process Integration

Tunable Schottky Barrier via Arsenic Segregation

The effective Schottky barrier height (SBH) of Erbium silicide on n-Si can be further reduced through arsenic (As) dopant segregation. This technique allows for a reduction of the equivalent contact resistivity [1]. While a specific quantitative reduction value requires consulting the primary source, the principle of SBH lowering via dopant segregation is a key differentiator for rare-earth silicides like ErSi2, enabling contact resistivity engineering beyond the fundamental material limits [2].

Dopant Segregation Contact Resistivity SBH Lowering

Erbium Silicide Application Scenarios


Source/Drain Contacts for n-Channel SB-MOSFETs

The combination of an exceptionally low electron Schottky barrier height (0.343–0.427 eV) and low sheet resistance (<30 Ω/sq at sub-100 nm line widths) makes erbium silicide a prime candidate for source and drain metallization in n-channel SB-MOSFETs [1]. Its use enables the formation of ultra-shallow junctions with low parasitic resistance, mitigating short-channel effects in devices with gate lengths down to 50 nm [1].

Ohmic Contacts and Infrared Detectors on n-Si

Due to its low barrier height to n-type Si, erbium silicide is well-suited for forming low-resistance ohmic contacts and for use as an infrared detector material [2]. The low SBH facilitates efficient carrier injection, a critical requirement for high-performance photodetectors and other optoelectronic devices integrated on silicon platforms [2].

Metallization for Ultra-Thin SOI MOSFETs

The ability of ErSi2 to form stable, low-resistance contacts with a low SBH on n-Si makes it a promising material for source/drain contacts in ultra-thin n-channel SOI MOSFETs [3]. Its formation process is compatible with the thermal budgets and material constraints of SOI technology, offering a pathway to improved device performance in advanced low-power electronics [3].

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